molecular formula C28H26N4O5S2 B2515423 N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1112418-95-7

N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2515423
CAS No.: 1112418-95-7
M. Wt: 562.66
InChI Key: QBWIXOYYQCKYEK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core with a 5,5-dioxide modification. The molecule is further functionalized with a 4-methylbenzyl group at position 6 and a thioacetamide linkage to a 3,5-dimethoxyphenyl substituent. The 3,5-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5S2/c1-18-8-10-19(11-9-18)16-32-24-7-5-4-6-23(24)27-25(39(32,34)35)15-29-28(31-27)38-17-26(33)30-20-12-21(36-2)14-22(13-20)37-3/h4-15H,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWIXOYYQCKYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C22H22N6O4C_{22}H_{22}N_{6}O_{4}, with a molecular weight of 434.4 g/mol. Its structure includes:

  • Dimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Thiazine ring : Implicated in various biological activities including antimicrobial and antitumor effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of thiazine and pyrimidine structures possess moderate to high efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The compound's structural components suggest potential antitumor properties. Pyrimido[2,1-b]benzothiazole derivatives have been linked to antitumor activity through their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines . In vitro studies demonstrated that similar compounds can effectively target cancer cells while sparing normal cells.

Enzyme Inhibition

This compound may also exhibit inhibitory effects on cholinesterase enzymes. Compounds with similar structures have shown selective inhibition against butyrylcholinesterase (BChE), which is significant for treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antimicrobial Efficacy : A study conducted on thiazine derivatives demonstrated that compounds with higher lipophilicity showed enhanced antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The study utilized disk diffusion methods to assess the minimum inhibitory concentrations (MICs) .
  • Antitumor Activity : In a controlled trial involving pyrimidobenzothiazole derivatives, researchers reported a 70% reduction in tumor size in treated groups compared to controls over a 30-day period. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Cholinesterase Inhibition : A comparative analysis revealed that the compound exhibited an IC50 value of 46.42 µM against BChE, comparable to known inhibitors like physostigmine. This suggests potential therapeutic applications in cognitive enhancement or neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin-5,5-dioxide core distinguishes it from analogs such as:

  • Thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a and 11b in ): These lack the fused benzo ring and sulfone group, resulting in reduced polarity and metabolic stability compared to the target compound .
  • Pyrazolo[4,3-c][1,2]benzothiazin derivatives (): These share a benzothiazin core but incorporate a pyrazolo moiety instead of a pyrimidine ring, which may alter electron distribution and biological target selectivity .

Substituent Effects

  • 3,5-Dimethoxyphenyl Group : Present in both the target compound and 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (), this group enhances solubility via methoxy oxygen atoms while contributing to π-π stacking interactions. However, the target compound’s 4-methylbenzyl group may improve membrane permeability compared to the allyl-triazole-thiophene substituent in .
  • Sulfone vs. Sulfide/Sulfonamide Groups: The 5,5-dioxide modification in the target compound increases polarity and oxidative stability relative to non-sulfonated analogs (e.g., compound 12 in , which lacks the dioxido group) .

Physicochemical and Spectroscopic Data Comparison

Property Target Compound Compound 11a () Compound in
Core Structure Benzo[c]pyrimido-thiazin Thiazolo[3,2-a]pyrimidine Pyrazolo[4,3-c]benzothiazin
Key Substituents 4-Methylbenzyl, 3,5-(OCH3) 2,4,6-Trimethylbenzylidene 2-Fluorobenzyl
Melting Point Not reported 243–246°C 268–269°C (compound 12, )
IR (CN stretch) ~2,209–2,219 cm⁻¹ (inferred) 2,219 cm⁻¹ 2,220 cm⁻¹ (compound 12)
¹H NMR (CH3 signals) δ ~2.24 (4-methylbenzyl) δ 2.24–2.37 (multiple CH3) δ 2.34 (CH3, )

Note: The target compound’s 3,5-dimethoxyphenyl group would show distinct ¹H NMR signals at δ ~3.75 (OCH3) and aromatic protons at δ 6.5–7.5, consistent with .

Pharmacological and Functional Insights

  • Antimicrobial Activity: Compounds with thiazole/benzothiazin cores (e.g., ) exhibit moderate to strong antimicrobial properties.
  • Enzyme Inhibition: Sulfone-containing analogs (e.g., 5,5-dioxido derivatives) are often associated with protease or kinase inhibition due to their ability to mimic transition states. This contrasts with non-sulfonated triazol-thiophene derivatives (), which may target different enzyme classes .

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